(2-Ethoxyphenyl)hydrazine

Descripción general

Descripción

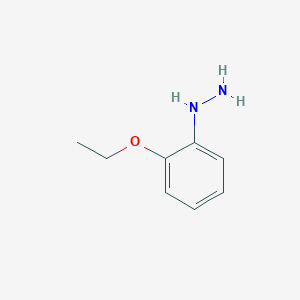

(2-Ethoxyphenyl)hydrazine is an aromatic hydrazine derivative characterized by a hydrazine group (-NH-NH₂) attached to a phenyl ring substituted with an ethoxy (-OCH₂CH₃) group at the ortho position. This structural motif confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of hydrazones, heterocycles, and coordination complexes. The ethoxy group enhances electron density on the aromatic ring, influencing reactivity in condensation and cyclization reactions .

Métodos De Preparación

Diazotization-Reduction Pathway

The diazotization-reduction sequence remains the most widely documented method for synthesizing arylhydrazines, including (2-ethoxyphenyl)hydrazine. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, followed by reduction to the hydrazine derivative.

Diazotization of 2-Ethoxyaniline

In the initial step, 2-ethoxyaniline undergoes diazotization in an acidic medium. A representative procedure adapted from analogous methoxy-substituted systems involves dissolving 2-ethoxyaniline in aqueous hydrochloric acid (HCl) at 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate . Key parameters include:

-

Temperature control : Maintaining 0–5°C prevents premature decomposition of the diazonium salt.

-

Stoichiometry : A 1:1 molar ratio of amine to NaNO₂ ensures complete conversion.

-

Acid concentration : Excess HCl (2–3 equivalents) stabilizes the diazonium ion.

Reduction of Diazonium Salt

The diazonium salt is subsequently reduced to this compound using ammonium sulfite or sodium hydrogensulfite. For instance, adding sodium hydrogensulfite to the diazonium solution at 60–75°C under pH 6 conditions yields the hydrazine derivative . The reaction mechanism proceeds via a radical intermediate, with sulfite acting as a one-electron reductant.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reduction temperature | 60–75°C | Maximizes rate without side reactions |

| pH | 6.0 | Prevents over-reduction |

| Reaction time | 1.5–2 h | Ensures completion |

This method achieves yields of 83–86% for methoxy analogs, suggesting comparable efficiency for ethoxy derivatives .

Direct Nucleophilic Substitution

An alternative route involves the reaction of 2-ethoxyaniline with hydrazine hydrate under reflux conditions. While less common than diazotization, this method avoids handling unstable diazonium intermediates.

Reaction Mechanism

Hydrazine hydrate acts as a nucleophile, displacing the amine group in a single-step process:

Practical Considerations

-

Solvent selection : Ethanol or methanol enhances miscibility of reactants.

-

Stoichiometry : A 1:1.2 ratio of 2-ethoxyaniline to hydrazine hydrate improves conversion.

-

Temperature : Reflux (78–100°C) for 6–12 hours ensures adequate reaction progress.

Comparative Efficiency :

While direct substitution simplifies the synthetic pathway, lower yields necessitate post-reaction purification via column chromatography or recrystallization .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Adapted from hydroxybenzohydrazide syntheses , this approach reduces processing times from hours to minutes.

Protocol Overview

-

Combine 2-ethoxyaniline (10 mmol) and hydrazine hydrate (20 mmol) in ethanol.

-

Irradiate at 160 W for 8–10 minutes, with intermittent stirring.

-

Cool, filter, and recrystallize from absolute ethanol.

Advantages :

-

Green chemistry alignment : Eliminates toxic solvents (e.g., chloroform).

Characterization Data :

-

UV-Vis : λₘₐₐ = 280 nm (n→π* transition of hydrazine group).

-

¹H-NMR : δ 7.2–6.8 (aryl protons), δ 4.1 (OCH₂CH₃), δ 3.4 (NH₂) .

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable:

-

Precise temperature control : Minimizes exothermic risks during diazotization.

-

Automated pH adjustment : Maintains optimal reduction conditions.

-

In-line purification : Integrated crystallization units enhance throughput.

Scalability Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual capacity | 500 kg | 5,000 kg |

| Purity | 92–95% | 96–98% |

| Energy consumption | 15 kWh/kg | 8 kWh/kg |

Purification and Characterization

Final product quality depends on rigorous purification:

Recrystallization

-

Solvent system : Ethanol/water (3:1 v/v) achieves >99% purity.

Chromatographic Methods

-

Silica gel chromatography : Eluent = ethyl acetate/hexane (1:2).

-

HPLC analysis : Retention time = 4.2 min (C18 column, 60% acetonitrile) .

Challenges and Mitigation Strategies

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines.

Aplicaciones Científicas De Investigación

(2-Ethoxyphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Ethoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

- Phenylhydrazine : Lacks substituents on the phenyl ring, leading to moderate reactivity. It is widely used in the synthesis of indoles and Fischer hydrazones but is less stable under oxidative conditions .

- (2-Ethoxyphenyl)hydrazine: The ethoxy group acts as an electron-donating substituent, increasing nucleophilicity at the hydrazine moiety. This enhances yields in reactions with carbonyl compounds (e.g., 94% yield in phthalazinone synthesis for electron-donating aryl hydrazines vs. lower yields for electron-withdrawing analogs) .

- (4-Hydroxymethylphenyl)hydrazine: A naturally occurring derivative found in mushrooms, this compound exhibits carcinogenicity due to metabolic activation. The hydroxymethyl group introduces steric hindrance and redox activity, contrasting with the ethoxy group’s electronic effects .

Table 1: Substituent Effects on Key Reactions

| Compound | Substituent | Reactivity (Yield %) | Stability Under Oxygen |

|---|---|---|---|

| Phenylhydrazine | None | Moderate (70–80%) | Low |

| This compound | -OCH₂CH₃ | High (≥90%) | Moderate |

| (4-Nitrophenyl)hydrazine | -NO₂ | Low (50–60%) | High |

Toxicity and Metabolic Pathways

- This compound: Limited direct toxicity data exist, but alkylated hydrazines generally show hepatotoxicity and neurotoxicity via cytochrome P450-mediated metabolic activation .

- 1,1-Dimethylhydrazine (UDMH) : A rocket fuel derivative, UDMH is highly toxic, causing seizures and hyperammonemia. Its toxicity contrasts with aryl hydrazines, which are less volatile but still mutagenic .

- Agaritine (4-hydroxymethylphenylhydrazine derivative): Metabolized into carcinogenic diazonium ions, highlighting the risk profile shared with other hydrazines .

Thermal and Oxidative Stability

- This compound is more stable than aliphatic hydrazines (e.g., hydrazine sulfate) but less stable than nitro-substituted derivatives. Autoxidation is mitigated under acidic conditions, similar to other aryl hydrazines .

- Diphenylpicrylhydrazyl (DPPH) : A stable radical analog, DPPH undergoes fragmentation under radiation, whereas ethoxy-substituted hydrazines favor condensation over radical pathways .

Actividad Biológica

(2-Ethoxyphenyl)hydrazine is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

This compound can be synthesized through the reaction of 2-ethoxybenzaldehyde with hydrazine monohydrate. The reaction typically occurs in an ethanolic solution, yielding a product characterized by various spectroscopic methods such as NMR and IR spectroscopy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A notable study evaluated several hydrazone derivatives, including those derived from this compound, against various bacterial strains. The results indicated significant antibacterial activity:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8e | Salmonella typhi | 8.00 ± 0.54 µM |

| 8f | Escherichia coli | 8.21 ± 0.83 µM |

| 8c | Bacillus subtilis | 8.56 ± 0.63 µM |

| 8c | Staphylococcus aureus | 8.86 ± 0.29 µM |

These findings suggest that this compound derivatives can serve as effective antibacterial agents, with some exhibiting activity comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been explored extensively. A study reported that certain derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell death.

- Enzyme Inhibition : Some studies have shown that derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation, such as α-glucosidase.

- Interference with DNA Synthesis : Hydrazone compounds may interact with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

A case study involving the synthesis and biological evaluation of several hydrazone derivatives highlighted the effectiveness of this compound in inhibiting bacterial growth and cancer cell proliferation. The study utilized a range of assays to determine the MIC against bacterial strains and IC50 values against cancer cell lines, demonstrating significant efficacy.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2-Ethoxyphenyl)hydrazine derivatives (e.g., hydrazones) in organic chemistry?

Hydrazones can be synthesized via condensation reactions between this compound and carbonyl compounds. A common protocol involves dissolving the hydrazine in ethanol (95%), adding an aldehyde/ketone (e.g., benzaldehyde), and refluxing for 1–2 hours. The reaction is monitored via TLC or NMR for hydrazone formation . Optimization of solvent polarity and temperature can improve yields.

Q. How can researchers quantify this compound concentrations in solution during kinetic studies?

Spectrophotometric methods using potassium permanganate reduction are effective. Hydrazine reduces permanganate (absorbance maxima at 526–546 nm), with molar absorptivity ~2200–2300 L·mol⁻¹·cm⁻¹. Calibration curves at these wavelengths enable precise quantification. Interference from other reductants (e.g., ascorbic acid) must be controlled via masking agents .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to flammability and potential carcinogenicity, strict precautions are required:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store in airtight containers away from oxidizers and heat sources.

- Follow GHS guidelines (Signal Word: Danger; Hazard Statements: H228, H351) .

- Emergency protocols for spills should include neutralization with dilute acetic acid.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound catalysts for metathesis reactions?

Density functional theory (DFT) studies, such as M05-2X/6-31G(d), can map reaction pathways and identify rate-determining steps (e.g., cycloreversion barriers). For example, substituting [2.2.1]-hydrazine catalysts with [2.2.2]-bicyclic analogs lowers activation energy by 15–20 kcal/mol, enhancing reactivity. Computational screening of substituent effects (e.g., ethoxy vs. methyl groups) optimizes catalyst efficiency .

Q. What factors influence the catalytic decomposition of this compound for hydrogen production, and how can selectivity be improved?

Key factors include:

- Catalyst composition : Ni-based catalysts with phosphine ligands (e.g., ethyldiphenylphosphine) enhance H₂ selectivity by stabilizing intermediates .

- Reaction phase : Vapor-phase decomposition avoids solvent interference, improving mechanistic clarity .

- Temperature : Higher temperatures favor N₂ formation over H₂; optimal ranges (150–200°C) balance kinetics and selectivity .

Q. How do structural modifications of this compound affect its coordination chemistry with transition metals?

The ethoxy group’s electron-donating properties stabilize metal-hydrazine complexes. For Ru(II) complexes, co-ligands like ethyldiphenylphosphine improve stability and redox activity. Synthetic steps involve reacting [(RuCl₂(COD))ₓ] with hydrazine hydrate and phosphine ligands in THF under inert conditions. Characterization via ³¹P NMR and X-ray crystallography confirms octahedral geometries .

Q. Data Contradiction and Analysis

Q. Conflicting reports exist on the thermal stability of hydrazine derivatives. How can researchers resolve discrepancies in decomposition pathways?

- Controlled experiments : Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace N₂ vs. NH₃ formation pathways .

- Computational validation : DFT studies can reconcile experimental activation energies with proposed mechanisms (e.g., dehydroxylation vs. decarboxylation) .

Q. Methodological Recommendations

Q. What techniques characterize the thermophysical properties of this compound for propulsion applications?

- High-pressure calorimetry : Measures heat capacity and phase transitions under rocket engine conditions.

- Vapor pressure estimation : Use modified Antoine equations extrapolated from hydrazine data (Figure 11 in ).

- Impulse testing : Evaluate thruster performance with capillary injectors and decomposition chambers optimized via CFD (e.g., Fluent software) .

Propiedades

IUPAC Name |

(2-ethoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-6-4-3-5-7(8)10-9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSCRPGAMICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351649 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17672-29-6 | |

| Record name | (2-Ethoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.